![molecular formula C10H10F3NO2 B1587894 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 299165-24-5](/img/structure/B1587894.png)
3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H10F3NO2 . It is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .
Molecular Structure Analysis
The molecular weight of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is 251.18 . The InChI code is 1S/C10H9F4NO2/c11-7-3-5(10(12,13)14)1-2-6(7)8(15)4-9(16)17/h1-3,8H,4,15H2,(H,16,17)
.
Scientific Research Applications
Synthesis and Functionalization Techniques
Research has developed various synthesis and functionalization techniques for compounds related to 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. For instance, methods for direct synthesis of amides from carboxylic acids and amines using specific reagents show the potential for creating a variety of amide products efficiently, with minimal side reactions and high purity (Lanigan, Starkov, & Sheppard, 2013). Additionally, the development of new protecting groups for amines, acids, alcohols, and other functional groups enables more precise synthesis and manipulation of complex organic molecules (Soley & Taylor, 2019).
Applications in Material Science
Research into the use of phenolic compounds like phloretic acid, which shares functional similarities with 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, has opened new avenues in material science. For example, phloretic acid has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, leading to materials with promising thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Chemical Stability and Reactivity Studies
Investigations into the chemical stability and reactivity of amino and carboxy radicals derived from cyclic (alkyl)(amino) carbenes reveal that certain radicals exhibit remarkable air stability, which is crucial for their practical applications in organic synthesis and potentially in material science (Mahoney et al., 2015).
Catalysis and Organic Transformations
The development of catalysts for dehydrative amidation between carboxylic acids and amines showcases innovative approaches to bond formation, important for synthesizing a wide array of amine-containing compounds. Such methodologies can be instrumental in the synthesis of compounds including those structurally related to 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, offering operational simplicity and environmental benefits (Wang, Lu, & Ishihara, 2018).
Biocatalysis
The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound structurally related to 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, demonstrates the potential of microbial reductases for the enantioselective synthesis of important pharmaceutical intermediates. This area of research highlights the importance of biocatalysis in achieving high enantioselectivity and yield in the synthesis of chiral compounds (Li et al., 2013).
properties
IUPAC Name |
3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKROQQTKYAUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408762 | |
Record name | 3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
299165-24-5 | |
Record name | 3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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